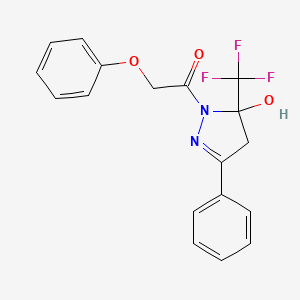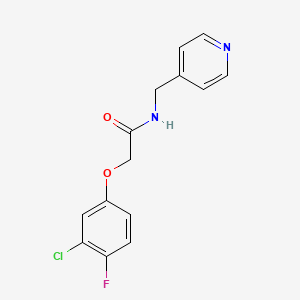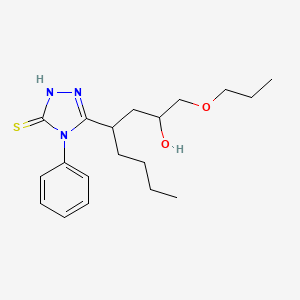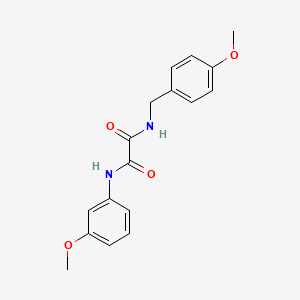![molecular formula C18H23N3O3 B5057258 5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057258.png)
5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BMPT, is a pyrimidine-based compound that has been extensively studied for its potential applications in scientific research. BMPT is a synthetic compound that has been shown to have a wide range of biological activities, making it a promising candidate for use in various research fields.
作用機序
The mechanism of action of BMPT is not fully understood, but it is believed to involve the interaction of the compound with metal ions. BMPT has been shown to selectively bind to certain metal ions, such as zinc and copper, through coordination with the pyrimidine ring. This binding leads to a change in the electronic properties of the compound, resulting in fluorescence emission.
Biochemical and Physiological Effects:
BMPT has been shown to have a range of biochemical and physiological effects. For example, BMPT has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. BMPT has also been shown to have antioxidant activity, which may be beneficial in protecting cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of BMPT is its selectivity for certain metal ions, which makes it a potentially useful tool for studying metal ion homeostasis and signaling in cells. However, BMPT also has some limitations. For example, its fluorescence emission is pH-dependent, which may limit its use in certain experimental conditions. Additionally, BMPT has been shown to have some toxicity in certain cell types, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on BMPT. One area of interest is the development of new fluorescent probes based on the BMPT scaffold that have improved properties, such as increased selectivity and sensitivity. Another area of interest is the use of BMPT as a tool for studying metal ion signaling in disease states, such as Alzheimer's disease, which is characterized by abnormal metal ion homeostasis. Finally, further research is needed to fully understand the mechanism of action of BMPT and its potential applications in scientific research.
合成法
BMPT can be synthesized through a multistep process that involves the reaction of mesityl oxide with ethyl acetoacetate, followed by the condensation of the resulting product with sec-butylamine. The final step involves the cyclization of the resulting intermediate to yield BMPT.
科学的研究の応用
BMPT has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for BMPT is its potential use as a fluorescent probe for the detection of metal ions. BMPT has been shown to selectively bind to certain metal ions, such as zinc and copper, and emit fluorescence upon binding. This makes BMPT a potentially useful tool for studying metal ion homeostasis and signaling in cells.
特性
IUPAC Name |
5-(butan-2-yliminomethyl)-6-hydroxy-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-6-13(5)19-9-14-16(22)20-18(24)21(17(14)23)15-11(3)7-10(2)8-12(15)4/h7-9,13,23H,6H2,1-5H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPHWMOLGRWQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(N(C(=O)NC1=O)C2=C(C=C(C=C2C)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5057192.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5057199.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057204.png)


![(3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetic acid](/img/structure/B5057236.png)
![2,4-dichloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5057249.png)

acetate](/img/structure/B5057271.png)

methyl]phosphonate](/img/structure/B5057277.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-iodobenzamide](/img/structure/B5057285.png)